molecular formula C17H20N4O B2983947 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea CAS No. 2176202-24-5

1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea

Cat. No.: B2983947
CAS No.: 2176202-24-5
M. Wt: 296.374
InChI Key: ZYDUVEKLRCRIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CPI-455 and is a potent inhibitor of the histone methyltransferase EZH2. EZH2 is an enzyme that plays a crucial role in epigenetic regulation, and its inhibition has been shown to have therapeutic potential in various diseases, including cancer.

Scientific Research Applications

  • Antiviral Activity : A study by Holy et al. (2002) found that certain pyrimidine derivatives, including those with cyclopropyl groups, exhibited antiviral activity against herpes viruses and retroviruses, particularly HIV-1 and HIV-2.

  • Synthesis and Antiviral Evaluation : Zhou et al. (2004) researched methylenecyclopropane analogues of nucleosides, including compounds with cyclopropylamino substituents on pyrimidine rings. These compounds showed significant activity against human and murine cytomegalovirus.

  • Chemical Synthesis Techniques : Osyanin et al. (2014) presented a novel method for synthesizing chromenopyrimidine derivatives, which are important in pharmaceutical chemistry for their antibacterial and fungicidal properties.

  • Crystal Structure Analysis : The crystal structure of cyprodinil, a compound related to pyrimidine, was analyzed by Jeon et al. (2015), providing insights into the structural aspects of these types of compounds.

  • Antimicrobial Activity : A study by El-Kalyoubi et al. (2015) on fused imidazolopyrimidines derived from pyrimidine demonstrated promising antimicrobial activity.

  • Photolysis and Electrocyclic Reactions : Ohkura et al. (2001) investigated the photolysis of dimethyluracil derivatives and the formation of complex cyclic structures, which could have implications in synthetic chemistry involving pyrimidines.

  • Potential for Drug Design : A paper by Hatzade et al. (2020) discussed the synthesis of pyrimidine derivatives and their potential in drug design, highlighting their possible roles in pharmaceutical applications.

  • Water Treatment and Oxidation Processes : Hu et al. (2011) explored the oxidation of antibiotics during water treatment and found that certain pyrimidine derivatives can be transformed effectively, reducing their pharmaceutical activity.

Properties

IUPAC Name

1-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(18-9-8-13-4-2-1-3-5-13)19-11-15-10-16(14-6-7-14)21-12-20-15/h1-5,10,12,14H,6-9,11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDUVEKLRCRIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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